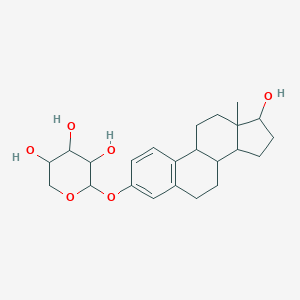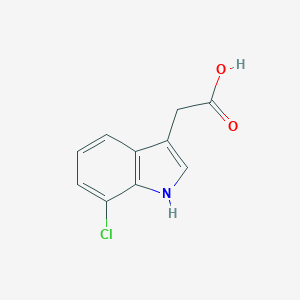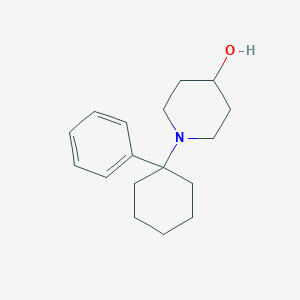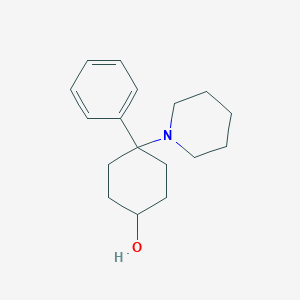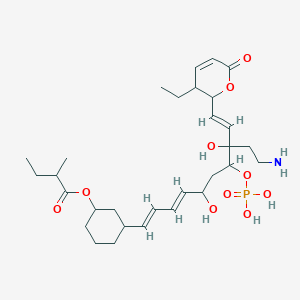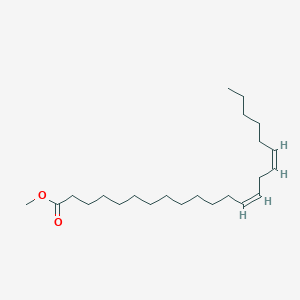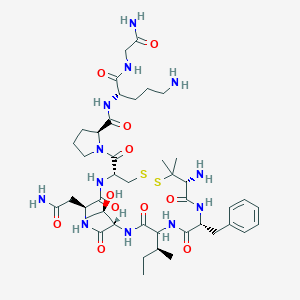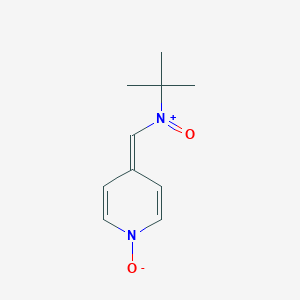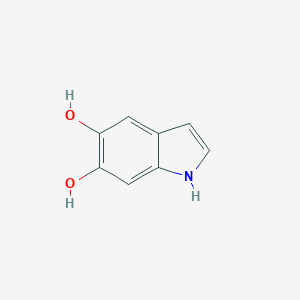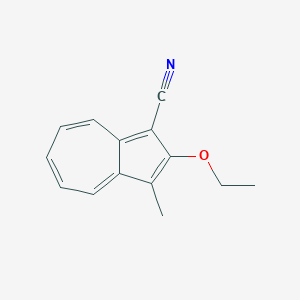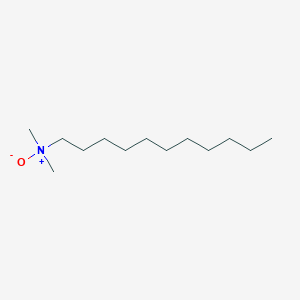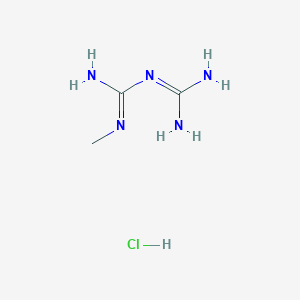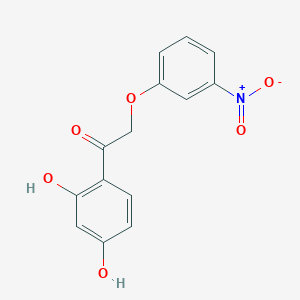
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone, also known as DNPE, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DNPE is a synthetic compound that can be synthesized using specific methods, which will be discussed in This paper aims to provide an overview of DNPE, its synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is not fully understood, but it is believed to involve the inhibition of specific enzymes involved in cancer cell growth. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a key role in the growth and division of cancer cells.
生化学的および生理学的効果
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can inhibit the growth and proliferation of cancer cells. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have antioxidant properties, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the advantages of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments is its synthetic accessibility. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using relatively simple methods, making it an attractive target for researchers. However, one of the limitations of using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is its potential toxicity. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been shown to have cytotoxic effects on some normal cells, which may limit its use in certain applications.
将来の方向性
There are several future directions for research on 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone. One area of interest is the development of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone-based materials with novel optical and electronic properties. Another area of interest is the investigation of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone as a potential drug candidate for the treatment of cancer. Further studies are needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
Conclusion
In conclusion, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using specific methods and has been studied for its potential anticancer properties, as well as its applications in materials science and analytical chemistry. While there are advantages to using 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone in lab experiments, there are also limitations, including its potential toxicity. Further research is needed to fully understand the mechanism of action of 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone and its potential applications in various fields.
合成法
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone can be synthesized using a two-step process. In the first step, 2,4-dihydroxyacetophenone is converted to its bromo derivative using bromine and acetic acid. In the second step, the bromo derivative is reacted with 3-nitrophenol in the presence of potassium carbonate and dimethylformamide to yield 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone.
科学的研究の応用
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. In pharmaceuticals, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been investigated for its anticancer properties and as a potential drug candidate for the treatment of cancer. In materials science, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a building block for the synthesis of organic materials with interesting optical and electronic properties. In analytical chemistry, 1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone has been used as a reagent for the determination of metal ions in various samples.
特性
CAS番号 |
137987-90-7 |
|---|---|
製品名 |
1-(2,4-Dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
分子式 |
C14H11NO6 |
分子量 |
289.24 g/mol |
IUPAC名 |
1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)ethanone |
InChI |
InChI=1S/C14H11NO6/c16-10-4-5-12(13(17)7-10)14(18)8-21-11-3-1-2-9(6-11)15(19)20/h1-7,16-17H,8H2 |
InChIキー |
CXNRFGUEAKKRFT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC(=C1)OCC(=O)C2=C(C=C(C=C2)O)O)[N+](=O)[O-] |
その他のCAS番号 |
137987-90-7 |
同義語 |
Ethanone, 1-(2,4-dihydroxyphenyl)-2-(3-nitrophenoxy)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




